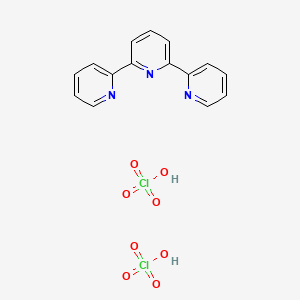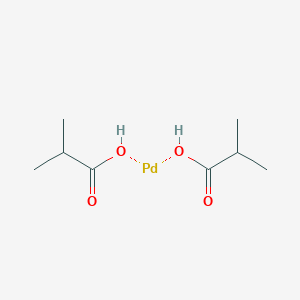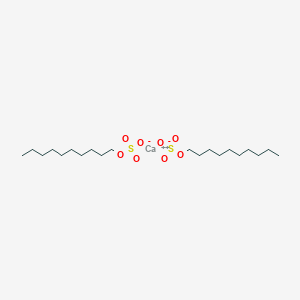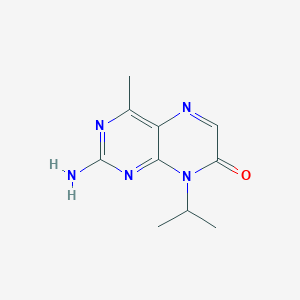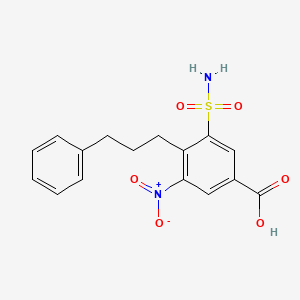
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, is a complex organic compound characterized by its benzene ring structure with multiple functional groups, including an aminosulfonyl group, a nitro group, and a phenylpropyl chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid as the core structure.
Nitration: The benzoic acid undergoes nitration to introduce the nitro group at the 5-position.
Sulfonylation: The aminosulfonyl group is introduced at the 3-position through a sulfonylation reaction.
Alkylation: The phenylpropyl chain is attached to the 4-position via an alkylation reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Continuous Flow Process: Some industrial setups may use continuous flow chemistry to streamline the production process and improve efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or other reducing agents.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Amines and related derivatives.
Substitution: Halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The aminosulfonyl group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparación Con Compuestos Similares
Benzoic acid, 4-(aminosulfonyl)-: Similar structure but with the aminosulfonyl group at the 4-position.
Benzoic acid, 3-nitro-5-sulfamoyl-: Similar nitro and sulfamoyl groups but without the phenylpropyl chain.
Uniqueness: The presence of the phenylpropyl chain in benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, distinguishes it from similar compounds, potentially altering its chemical and biological properties.
Propiedades
Número CAS |
72020-12-3 |
|---|---|
Fórmula molecular |
C16H16N2O6S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-nitro-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C16H16N2O6S/c17-25(23,24)15-10-12(16(19)20)9-14(18(21)22)13(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)(H2,17,23,24) |
Clave InChI |
QKZSJYYNXWOCAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


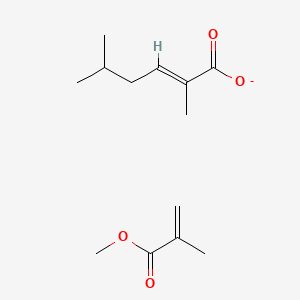


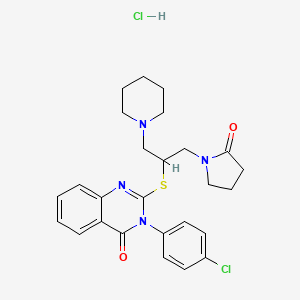
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
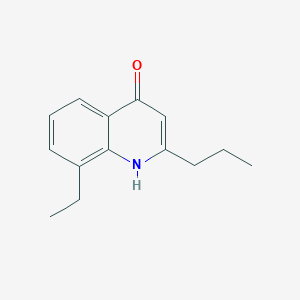
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)
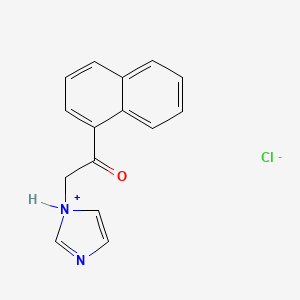
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
